1-(3-Cyanobenzyl)piperazine

CAS No.: 203047-38-5

Cat. No.: VC3721575

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 203047-38-5 |

|---|---|

| Molecular Formula | C12H15N3 |

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | 3-(piperazin-1-ylmethyl)benzonitrile |

| Standard InChI | InChI=1S/C12H15N3/c13-9-11-2-1-3-12(8-11)10-15-6-4-14-5-7-15/h1-3,8,14H,4-7,10H2 |

| Standard InChI Key | XDYXEYUQBGLAOZ-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)CC2=CC(=CC=C2)C#N |

| Canonical SMILES | C1CN(CCN1)CC2=CC(=CC=C2)C#N |

Introduction

Chemical Identity and Fundamental Properties

Structural Composition and Identification

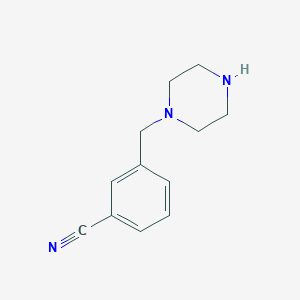

1-(3-Cyanobenzyl)piperazine, identified by CAS number 203047-38-5, is an organic compound with the molecular formula C₁₂H₁₅N₃. The compound has a molecular weight of 201.27 g/mol and comprises a piperazine ring with a 3-cyanobenzyl group attached to one of the nitrogen atoms. This structure creates a compound with both basic and aromatic properties, contributing to its versatility in chemical applications .

Alternative names for this compound include 3-(1-PiperazinylMethyl)benzonitrile, 3-(PIPERAZIN-1-YLMETHYL)BENZONITRILE, Benzonitrile,3-(1-piperazinylmethyl)-, and 3-[(Piperazin-1-yl)methyl]benzonitrile. These varied nomenclatures reflect different systematic naming approaches based on the chemical structure's interpretation .

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₂H₁₅N₃ | Contains carbon, hydrogen, and nitrogen |

| Molecular Weight | 201.27 g/mol | Computed based on atomic weights |

| CAS Number | 203047-38-5 | Unique identifier in chemical databases |

| MDL Number | MFCD04972583 | Alternative reference code |

| Physical State | Solid | At standard conditions |

| Functional Groups | Piperazine, Cyano, Benzyl | Contributing to chemical reactivity |

Synthesis and Preparation Methods

Purification Techniques

After synthesis, purification of 1-(3-Cyanobenzyl)piperazine would likely involve standard organic chemistry techniques such as recrystallization, column chromatography, or distillation, depending on the specific impurities present and the required purity level of the final product.

Chemical Reactivity and Reactions

Functional Group Reactivity

The chemical behavior of 1-(3-Cyanobenzyl)piperazine is heavily influenced by its constituent functional groups:

-

The piperazine moiety contains a secondary nitrogen atom that can participate in various reactions, including nucleophilic substitutions, acylations, and alkylations.

-

The cyano group (-CN) can undergo hydrolysis to form carboxylic acids or reduction to form amines.

-

The benzyl group provides a site for aromatic substitution reactions and can participate in oxidation-reduction processes.

Similar compounds undergo reactions such as oxidation, reduction, and substitution. For example, oxidation may form carboxylic acids or ketones, while reduction can yield amines or alcohols. Substitution reactions, particularly at the piperazine nitrogen, allow for the creation of diverse derivative compounds.

Reaction Applications

The versatile reactivity profile of 1-(3-Cyanobenzyl)piperazine makes it valuable as an intermediate in organic synthesis. The compound can serve as a building block for more complex molecules, particularly in pharmaceutical development where the piperazine motif is frequently employed.

Applications in Research and Industry

Medicinal Chemistry Applications

Piperazine-containing compounds, including those with structural similarities to 1-(3-Cyanobenzyl)piperazine, have shown significant value in medicinal chemistry. The piperazine scaffold is incorporated into numerous pharmaceutically active compounds, contributing to their pharmacological properties and therapeutic efficacy .

Comparison with Related Compounds

Structural Analogues

Several structurally related compounds offer interesting comparisons with 1-(3-Cyanobenzyl)piperazine:

Table 2: Structural Comparison of 1-(3-Cyanobenzyl)piperazine with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 1-(3-Cyanobenzyl)piperazine | C₁₂H₁₅N₃ | 201.27 g/mol | Reference compound |

| 1-(3-Cyanophenyl)piperazine | C₁₁H₁₃N₃ | 187.24 g/mol | Direct attachment of piperazine to phenyl (no methylene bridge) |

| 3-(1-Piperazinyl)-1,2-benzisothiazole | C₁₁H₁₃N₃S | 219.31 g/mol (approx.) | Contains benzisothiazole instead of cyanobenzyl |

Functional Distinctions

The key distinction between 1-(3-Cyanobenzyl)piperazine and 1-(3-Cyanophenyl)piperazine lies in the methylene bridge connecting the piperazine to the aromatic ring in the former compound. This additional carbon creates different spatial arrangements and potentially alters the compound's pharmacokinetic properties and biological activity profile .

The presence of the cyano group at the meta position of the benzyl ring in 1-(3-Cyanobenzyl)piperazine contributes to its electron-withdrawing effects and hydrogen bond accepting capabilities, influencing both reactivity and potential biological interactions .

Research Applications in Medicinal Chemistry

Piperazine in Drug Development

Piperazine-containing compounds have demonstrated significant value in drug development, with applications spanning multiple therapeutic areas. The incorporation of piperazine moieties into molecular structures has been shown to enhance pharmacological properties including bioavailability, receptor binding, and metabolic stability .

Synthesis Applications

Use in Complex Molecule Synthesis

1-(3-Cyanobenzyl)piperazine and similar compounds serve as valuable intermediates in the synthesis of more complex molecules, particularly those with pharmaceutical applications. The piperazine ring provides a scaffold for further functionalization, allowing for the creation of diverse chemical libraries .

The synthesis of complex heterocyclic compounds often employs piperazine derivatives as key building blocks. For example, in the preparation of 3-(1-piperazinyl)-1,2-benzoisothiazole, piperazine-containing intermediates play crucial roles in the reaction sequence .

Future Research Directions

Structure-Activity Relationship Studies

Structure-activity relationship studies involving 1-(3-Cyanobenzyl)piperazine and related compounds could provide valuable insights for drug development. Systematic modifications of the basic structure, including varying the position of the cyano group, replacing it with other functional groups, or modifying the piperazine ring, could generate compounds with enhanced or novel biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume